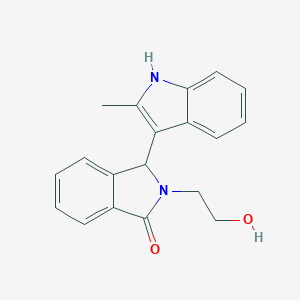
2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as UNC3866 and has been found to have potential applications in various fields of study, including cancer research, neuroscience, and drug development.
Mechanism Of Action
The mechanism of action of 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone involves the inhibition of specific enzymes involved in cell division and neurotransmitter activity. This compound has been found to target the enzyme Aurora A kinase, which is involved in the regulation of cell division. By inhibiting this enzyme, 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone can prevent the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone has several biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, modulate the activity of certain neurotransmitters in the brain, and affect the expression of specific genes.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising compound for the development of new cancer treatments. However, one limitation of using this compound is that it may not be effective against all types of cancer cells.
Future Directions
There are several future directions for the study of 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone. One direction is the development of new cancer treatments based on this compound. Another direction is the study of its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone involves several steps. The first step involves the reaction of 2-methyl-3-nitrobenzoic acid with ethylene glycol to form the corresponding ester. The ester is then reduced to the alcohol using sodium borohydride. The alcohol is then reacted with 2-methyl-1H-indole-3-carboxylic acid to form the final product.
Scientific Research Applications
2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone has been found to have potential applications in various fields of scientific research. One of the main areas of study is cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division.
Another area of study is neuroscience. Research has shown that 2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone has the potential to modulate the activity of certain neurotransmitters in the brain, which could lead to the development of new treatments for neurological disorders.
properties
Product Name |
2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-1-isoindolinone |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-3-(2-methyl-1H-indol-3-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C19H18N2O2/c1-12-17(15-8-4-5-9-16(15)20-12)18-13-6-2-3-7-14(13)19(23)21(18)10-11-22/h2-9,18,20,22H,10-11H2,1H3 |
InChI Key |
XMQIBRFROQKIOJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C3C4=CC=CC=C4C(=O)N3CCO |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3C4=CC=CC=C4C(=O)N3CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B276827.png)

![Ethyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]indole-3-carboxylate](/img/structure/B276832.png)





![N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B276844.png)

![3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B276860.png)
![3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276861.png)
![3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276864.png)
![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)